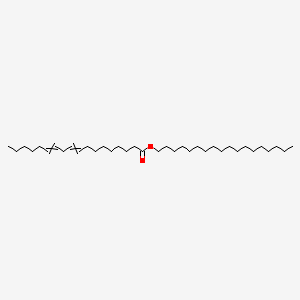
9,12-Octadecadienoic acid (9Z,12Z)-, octadecyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stearyl linoleate, also known as octadecyl (9Z,12Z)-octadeca-9,12-dienoate, is a wax ester formed from stearyl alcohol and linoleic acid. It is a long-chain fatty ester with the molecular formula C36H68O2. This compound is commonly found in various natural sources and is used in a wide range of applications, including cosmetics, pharmaceuticals, and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
Stearyl linoleate can be synthesized through the esterification of stearyl alcohol with linoleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, stearyl linoleate is produced using similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids or enzymes. The product is then purified through distillation or other separation techniques to obtain high-purity stearyl linoleate .
化学反应分析
Types of Reactions
Stearyl linoleate undergoes various chemical reactions, including:
Oxidation: The double bonds in the linoleate moiety can be oxidized to form epoxides, hydroxyl groups, or other oxygenated derivatives.
Hydrogenation: The double bonds can be hydrogenated to form stearyl stearate, a saturated ester.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield stearyl alcohol and linoleic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, ozone, and hydrogen peroxide.
Hydrogenation: Catalysts such as palladium on carbon or nickel are used under hydrogen gas.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Oxidation: Epoxides, diols, and other oxygenated derivatives.
Hydrogenation: Stearyl stearate.
Hydrolysis: Stearyl alcohol and linoleic acid.
科学研究应用
Stearyl linoleate has diverse applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as an emollient in topical formulations.
Industry: Utilized as a lubricant, plasticizer, and component in cosmetics and personal care products .
作用机制
The mechanism of action of stearyl linoleate involves its interaction with cell membranes and lipid metabolism pathways. As a long-chain fatty ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In biological systems, it can be hydrolyzed to release stearyl alcohol and linoleic acid, which are involved in various metabolic pathways .
相似化合物的比较
Similar Compounds
Stearyl oleate: An ester of stearyl alcohol and oleic acid.
Arachidyl oleate: An ester of arachidyl alcohol and oleic acid.
Cetyl palmitate: An ester of cetyl alcohol and palmitic acid
Uniqueness
Stearyl linoleate is unique due to its polyunsaturated nature, which imparts different physical and chemical properties compared to saturated or monounsaturated esters. Its double bonds make it more reactive in oxidation and hydrogenation reactions, and its integration into lipid bilayers can influence membrane dynamics differently than saturated esters .
属性
IUPAC Name |
octadecyl octadeca-9,12-dienoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20H,3-11,13,15-17,19,21-35H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHTZVUDPQWCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














